molecular formula C23H28N4O2 B2967711 1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034427-40-0

1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2967711
CAS RN: 2034427-40-0
M. Wt: 392.503
InChI Key: CDQBDYZXRHNLQO-UHFFFAOYSA-N
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Description

The compound “1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule that contains an azetidine ring and a piperidine ring. Azetidine and piperidine are both heterocyclic amines, which are commonly found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it a participant in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antibacterial Activity

One significant area of scientific research involving compounds related to 1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-carboxamide is their synthesis for antibacterial purposes. The work by Pouramiri, Kermani, and Khaleghi (2017) demonstrates the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, highlighting an environmentally friendly approach with potential antibacterial effects against Gram-negative and Gram-positive bacteria. This study underscores the chemical versatility and potential biomedical applications of compounds within this chemical class (Pouramiri, Kermani, & Khaleghi, 2017).

Antimicrobial and Antitubercular Activities

Another pertinent research direction is the exploration of antimicrobial and antitubercular activities. The study by Chandrashekaraiah et al. (2014) on new Pyrimidine-Azetidinone analogues reveals their potential for in vitro antimicrobial and antitubercular activities, offering insights into the design of novel antibacterial and antituberculosis agents based on molecular studies. This indicates the compound's relevance in developing treatments against mycobacterium tuberculosis and other bacterial strains (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antidepressant and Nootropic Agents

Further extending the scope of research, compounds structurally related to this compound have been investigated for their potential as central nervous system (CNS) active agents. Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating significant antidepressant and nootropic activities in dose-dependent manners. This highlights the compound's versatility and potential application in developing CNS active therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific studies, it’s hard to determine the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[1-(benzhydrylcarbamoyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c24-22(28)19-11-13-26(14-12-19)20-15-27(16-20)23(29)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21H,11-16H2,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBDYZXRHNLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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